4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid
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Overview
Description
4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid is a chemical compound with the molecular formula C12H7F3N2O2 It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs2CO3) as a base. The reaction is carried out in a three-necked round-bottomed flask at room temperature for 2-3 hours. The solvent is then removed, and water is added to the residue. The precipitate formed is filtered off and recrystallized from ethanol to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the pyrimidine ring.
2-(Trifluoromethyl)pyrimidine: Contains the trifluoromethyl group and pyrimidine ring but lacks the benzoic acid moiety.
4-Methyl-3-(4-(3-pyridinyl)-2-pyrimidinyl)amino]benzoic acid: Used in the preparation of antileukemia agents.
Uniqueness
4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid is unique due to the combination of the trifluoromethyl group, pyrimidine ring, and benzoic acid moiety
Properties
CAS No. |
904310-23-2 |
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Molecular Formula |
C12H7F3N2O2 |
Molecular Weight |
268.19 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)pyrimidin-2-yl]benzoic acid |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-5-6-16-10(17-9)7-1-3-8(4-2-7)11(18)19/h1-6H,(H,18,19) |
InChI Key |
QGGFOOKKCCDNGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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